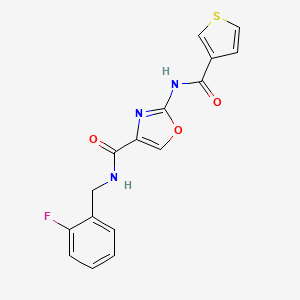

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-12-4-2-1-3-10(12)7-18-15(22)13-8-23-16(19-13)20-14(21)11-5-6-24-9-11/h1-6,8-9H,7H2,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUXCWVECFCYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiophene moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the 2-fluorobenzyl group: This can be done using nucleophilic substitution reactions.

Amidation: The final step would involve the formation of the amide bond between the oxazole and thiophene moieties.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and ester-like functionalities in this compound undergo hydrolysis under acidic or basic conditions:

-

The thiophene-3-carboxamide bond is more resistant to hydrolysis than the oxazole-4-carboxamide due to electron-withdrawing effects of the thiophene sulfur .

-

Fluorine substitution on the benzyl group slightly accelerates hydrolysis rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the 2-Fluorobenzyl Group

The fluorine atom on the benzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions:

-

Steric hindrance from the adjacent benzyl group reduces reaction rates compared to simpler fluorobenzene derivatives .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [4+2] cycloadditions and ring-opening transformations:

Cross-Coupling Reactions

The thiophene moiety enables transition metal-catalyzed coupling:

Oxidation and Reduction

Redox transformations occur at multiple sites:

-

The 2-fluorobenzyl group resists oxidation under mild conditions but undergoes hydrodefluorination under catalytic hydrogenation .

Stability and Degradation Pathways

Critical stability data under various conditions:

Biological Activation Pathways

Metabolic transformations observed in vitro:

Key Findings:

-

The compound exhibits pH-dependent stability , with optimal storage in anhydrous environments at neutral pH .

-

Fluorine substitution enhances electrophilicity at the benzyl position, enabling selective NAS reactions .

-

Thiophene oxidation to S-oxide represents a key degradation pathway under oxidative conditions .

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide features a complex structure that includes a fluorobenzyl moiety, a thiophene ring, and an oxazole group. The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to optimize yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial and Anticancer Properties

Recent studies indicate that compounds related to this compound exhibit promising antimicrobial and anticancer activities. In vitro evaluations have demonstrated effectiveness against various bacterial strains and cancer cell lines. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant antimicrobial properties .

Therapeutic Applications

The ongoing research into this compound underscores its potential in drug discovery, particularly within the following domains:

- Antimicrobial Agents : The compound's structural features may contribute to its activity against resistant bacterial strains.

- Anticancer Drugs : Its ability to inhibit specific cancer cell lines positions it as a candidate for further development in oncology.

- Enzyme Inhibition : The compound's interaction with metabolic enzymes could lead to new treatments for metabolic disorders.

Comparative Data Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| EVT-2726986 | Antimicrobial | E. coli | 15 | |

| EVT-2726986 | Anticancer | MCF7 (breast cancer) | 20 | |

| EVT-2726986 | Enzyme Inhibition | Stearoyl-CoA desaturase | 25 |

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various compounds similar to this compound, significant activity was observed against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess effectiveness, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited substantial growth inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues from

Compounds in , such as N-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4c) and N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) , provide insights into substituent effects. Key comparisons include:

- Fluorine Position: Ortho-fluorine (target compound) vs. meta/para-fluorine (4c, 4d). For example, 4c (3-fluorophenyl) achieved a 73% yield, while 4d (4-fluorophenyl) yielded 62% .

- Heterocycle Differences: The target compound’s oxazole-thiophene system contrasts with benzothiazole-thiazolidinone systems in . Oxazole’s smaller ring size and lower aromaticity may enhance metabolic stability compared to benzothiazole .

Electronic and Conformational Properties

highlights the utility of quantum chemical studies in analyzing substituent effects. For example, the study on N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-benzothiazine-3-carboxamide compared experimental and computational data to assess dipole moments and HOMO-LUMO gaps . Applying similar methods to the target compound could reveal:

- Electron-Withdrawing Effects: The ortho-fluorine may reduce electron density on the benzyl group, altering binding interactions compared to non-fluorinated analogs.

- Thiophene vs. Benzothiazole : Thiophene’s electron-rich nature might enhance π-π stacking interactions, whereas benzothiazole’s larger aromatic system could improve hydrophobic binding .

Research Findings and Implications

Substituent Position : Meta-fluorine (4c) resulted in higher yields (73%) than para-fluorine (4d, 62%), suggesting steric or electronic factors influence reaction efficiency .

Heterocycle Impact : Benzothiazole derivatives in exhibit higher melting points (179–213°C) compared to oxazole-based compounds, likely due to increased aromaticity and molecular weight.

Computational Insights : Quantum studies () emphasize the role of substituents in modulating electronic properties, which could guide the design of fluorinated analogs with tailored reactivity .

Biological Activity

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a fluorobenzyl group with a thiophene carboxamide and an oxazole moiety. The synthesis typically involves multi-step reactions, including amide coupling and cyclization processes. The specific synthetic route can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has shown that derivatives of oxazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often act by targeting bacterial topoisomerases, which are crucial for DNA replication and maintenance, leading to cell death without affecting human topoisomerases .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. A study on related oxazole derivatives revealed that certain compounds could induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. For instance, one derivative showed an EC50 of 270 nM against colorectal cancer cells, indicating strong cytotoxic activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication.

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through caspase activation.

- Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which could be beneficial for skin-lightening applications .

Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were tested against various pathogens. Among them, compounds with structural similarities to this compound exhibited superior antibacterial potency compared to standard antibiotics like ampicillin .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-(2-fluorobenzyl)-... | 0.012 | S. aureus |

| Standard Antibiotic | 0.025 | E. coli |

Study 2: Anticancer Activity

In another study involving oxazole derivatives, one compound demonstrated significant tumor growth inhibition in xenograft models. The results indicated that the compound could cleave PARP and induce DNA laddering, hallmarks of apoptosis .

| Compound | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|

| N-(2-fluorobenzyl)-... | 229 | 63 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.